molecular formula C16H20BNO3 B7952854 3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile

3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile

Cat. No.: B7952854
M. Wt: 285.1 g/mol
InChI Key: GRKWAAUUDZIPGD-UHFFFAOYSA-N
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Description

3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile is a complex organic compound that features a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This can be achieved through the reaction of 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The resulting boronic ester is then subjected to further reactions to introduce the nitrile and oxo groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Key parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicine: Boronic esters are explored for their role in enzyme inhibition, making this compound a candidate for drug development.

    Industry: It is used in the production of advanced materials and polymers, where the boronic ester group imparts unique properties to the final product.

Mechanism of Action

The mechanism of action of 3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The compound’s molecular targets and pathways are primarily related to its reactivity with other chemical species, enabling the formation of complex structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile

Uniqueness

Compared to similar compounds, 3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile is unique due to the presence of both the nitrile and oxo functional groups. These groups enhance its reactivity and make it a valuable intermediate in the synthesis of a wide range of organic molecules. The combination of these functional groups with the boronic ester group provides a versatile platform for various chemical transformations.

Properties

IUPAC Name

3-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3/c1-11(19)14(10-18)12-6-8-13(9-7-12)17-20-15(2,3)16(4,5)21-17/h6-9,14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKWAAUUDZIPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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